molecular formula C7H7NO2 B1587524 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione CAS No. 10478-33-8

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

Cat. No.: B1587524
CAS No.: 10478-33-8
M. Wt: 137.14 g/mol
InChI Key: DOTAQRZGKATJIC-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine-2,5-dione Core in Medicinal Chemistry and Organic Synthesis

The pyrrolidine-2,5-dione scaffold, a derivative of succinimide (B58015), is a privileged structure in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. researchgate.netnih.gov This five-membered ring system is recognized for its ability to interact with various biological targets, leading to a broad spectrum of therapeutic effects. nih.gov

In the realm of medicinal chemistry, pyrrolidine-2,5-dione derivatives have been extensively investigated for their potential as:

Anticonvulsants: The succinimide core is a well-established pharmacophore for anticonvulsant activity. nih.gov Ethosuximide, a prominent anti-epileptic drug, features this core structure. Research has shown that various substituted pyrrolidine-2,5-diones exhibit potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov The mechanism of action is often attributed to the modulation of voltage-sensitive sodium and calcium channels. nih.gov

Anti-inflammatory Agents: Derivatives of pyrrolidine-2,5-dione have demonstrated significant anti-inflammatory properties. ebi.ac.uknih.gov Studies have shown that these compounds can act as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). ebi.ac.ukresearchgate.net

Anticancer Agents: The pyrrolidine-2,5-dione moiety is also a feature in the design of novel anticancer agents. researchgate.netnih.gov These compounds have shown antiproliferative activity against various cancer cell lines, including colon, breast, and lung cancer. researchgate.netwaocp.org Their mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of angiogenesis. nih.govwaocp.org

Antidepressants: Certain derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as potential antidepressant agents, showing affinity for serotonin (B10506) receptors and transporters. nih.govresearchgate.net

From a synthetic organic chemistry perspective, the pyrrolidine-2,5-dione ring serves as a versatile building block. Its dicarbonyl functionality allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Overview of the Propynyl (B12738560) Moiety's Contribution to Molecular Reactivity and Bioactivity in Pyrrolidine (B122466) Derivatives

The propynyl group (prop-2-yn-1-yl) is a small, rigid, and reactive functional group that can significantly influence the properties of a parent molecule. Its incorporation into pyrrolidine derivatives, such as in 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, can be expected to confer several key attributes:

Enhanced Reactivity: The terminal alkyne of the propynyl group is a highly versatile chemical handle. It can participate in a variety of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient conjugation of the pyrrolidine-2,5-dione scaffold to other molecules, such as biomolecules, fluorescent tags, or polymers.

Increased Bioactivity: The propynyl moiety itself can contribute to the biological activity of a molecule. It is a known feature in a number of enzyme inhibitors, where the terminal alkyne can form covalent bonds with active site residues.

Structural Rigidity: The linear geometry of the alkyne can introduce conformational constraints, which can be advantageous in drug design by locking the molecule into a bioactive conformation and improving binding affinity to a biological target.

The combination of the pharmacologically relevant pyrrolidine-2,5-dione core with the synthetically versatile and potentially bioactive propynyl group makes this compound a compound with considerable potential for further exploration in both medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
IUPAC Name This compound
CAS Number 7223-42-9

Table 2: Biological Activities of Representative Pyrrolidine-2,5-dione Derivatives

Compound ClassExampleBiological ActivityReference
AnticonvulsantsHybrid compounds based on the pyrrolidine-2,5-dione frameEffective in MES, scPTZ, and 6 Hz seizure models nih.gov
Anti-inflammatoryN-substituted pyrrolidine-2,5-dione derivativesInhibition of COX-1, COX-2, and 5-LOX ebi.ac.uk
AnticancerPyrazoline-substituted pyrrolidine-2,5-dione hybridsCytotoxic effects in MCF7 and HT29 cells researchgate.net
Antidepressants3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivativesPotent 5-HT1A receptor and SERT ligands nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTAQRZGKATJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406130
Record name SBB039933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10478-33-8
Record name SBB039933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Propynyl)succinimide
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Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Pyrrolidine 2,5 Dione and Its Analogues

General Synthesis Strategies for Pyrrolidine-2,5-dione Scaffolds

The construction of the pyrrolidine-2,5-dione scaffold is a fundamental step in accessing a wide array of derivatives. This five-membered ring system is a prevalent feature in medicinal chemistry. nih.gov Strategies for its synthesis often involve cyclization reactions of linear precursors or cycloaddition methodologies. nih.gov

The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction extensively used in organic synthesis. nih.govyoutube.com In the context of pyrrolidine-2,5-dione synthesis, this reaction typically involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound, such as a maleimide (B117702) derivative (the Michael acceptor). nih.gov This approach is particularly effective for creating substitutions at the C-3 position of the pyrrolidine-2,5-dione ring.

Key aspects of this methodology include:

Versatility of Nucleophiles : A wide range of nucleophiles can be employed, including enolates, amines, and soft carbon nucleophiles. For instance, the addition of acetone (B3395972) to trans-β-nitrostyrene represents a classic Michael addition. nih.gov

Maleimides as Acceptors : Maleimide and its N-substituted derivatives are common Michael acceptors, leading directly to the succinimide (B58015) framework. nih.gov The reaction introduces a substituent onto the heterocyclic ring.

Stereoselectivity : Asymmetric organocatalytic Michael additions have been developed to control the stereochemistry of the newly formed chiral center, yielding enantiomerically enriched products. nih.gov

One notable application is the synthesis of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives, which begins with a Michael addition of fluorene (B118485) to a maleimide. nih.gov Similarly, intramolecular Michael additions have been utilized to prepare various substituted N-aryl-pyrrolidines. tandfonline.com

Table 1: Examples of Michael Addition in Pyrrolidine-2,5-dione Synthesis

Michael Donor Michael Acceptor Product Type Reference
Ketones trans-β-Nitrostyrene Nitroalkane Precursor nih.gov
Fluorene Maleimide 3-Fluorenyl-pyrrolidine-2,5-dione nih.gov
Amino Nitrile Methyl Acrylate Substituted N-Aryl-pyrrolidine tandfonline.com

The most direct and common method for forming the pyrrolidine-2,5-dione ring is the cyclization of succinic acid derivatives with ammonia (B1221849) or primary amines. This process typically involves heating succinic anhydride (B1165640) with an amine, which first opens the anhydride ring to form a succinamic acid intermediate. Subsequent intramolecular condensation, often at elevated temperatures (180-300°C) or with a dehydrating agent, expels a molecule of water to form the stable five-membered imide ring. nih.gov For example, reacting succinic acid derivatives with aminoacetic acid at 180°C is a documented method. nih.gov

Alternative and more advanced cyclization strategies include:

Ring-Closing Metathesis (RCM) : This powerful reaction uses transition metal catalysts (typically ruthenium-based) to form cyclic compounds from acyclic diene precursors and is a key strategy for constructing pyrrolidine (B122466) rings. researchgate.net

Intramolecular Amination : The cyclization of unsaturated carbon-carbon bonds via amination is a recognized method for efficiently constructing the pyrrolidine ring. nih.gov This can involve copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.org

[3+2] Cycloadditions : The 1,3-dipolar cycloaddition between an azomethine ylide (a 1,3-dipole) and an alkene or alkyne (a dipolarophile) is a classic and highly effective method for assembling the pyrrolidine ring with excellent control over substitution patterns and stereochemistry. nih.govnih.gov

Ring Contraction : Innovative methods, such as the photo-promoted ring contraction of pyridines using a silylborane, can produce pyrrolidine derivatives, offering a pathway from abundant starting materials to valuable scaffolds. osaka-u.ac.jpnih.gov

Direct Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

The direct synthesis of the title compound, this compound, is most efficiently achieved through two primary routes that exemplify the N-substitution strategies discussed later.

Method 1: Condensation of Succinic Anhydride with Propargylamine (B41283)

This is a straightforward and high-yielding approach. The reaction proceeds by mixing succinic anhydride with propargylamine (prop-2-yn-1-amine). The initial nucleophilic attack of the amine on one of the anhydride carbonyls leads to a ring-opened amic acid intermediate. Subsequent heating of this intermediate induces dehydration and intramolecular cyclization to furnish the final N-propargylated succinimide product. This methodology has been successfully applied to synthesize analogous compounds, such as 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) from succinic anhydride and ethylenediamine. researchgate.net

Method 2: N-Alkylation of Succinimide

An alternative route involves the direct N-alkylation of pyrrolidine-2,5-dione (succinimide) with a suitable propargylating agent, typically propargyl bromide or propargyl chloride. The reaction is carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) in an inert polar aprotic solvent (e.g., DMF, acetonitrile). The base deprotonates the acidic N-H of the succinimide, generating a nucleophilic anion that subsequently displaces the halide on the propargyl group in an SN2 reaction. This general N-alkylation strategy is widely used for producing a variety of N-substituted succinimides. researchgate.net

Table 2: Reaction Conditions for Direct Synthesis

Reactant 1 Reactant 2 Key Conditions Product Reference Analogy
Succinic Anhydride Propargylamine Heating, dehydration This compound researchgate.net
Succinimide Propargyl Bromide Base (e.g., K₂CO₃), Solvent (e.g., DMF) This compound researchgate.net

Functionalization and Derivatization Approaches of Pyrrolidine-2,5-diones

Beyond the initial construction of the ring, the functionalization of the pyrrolidine-2,5-dione scaffold is crucial for creating diverse chemical libraries. Modifications can be targeted at the nitrogen atom or the carbon backbone of the ring.

This strategy has been employed to synthesize a wide range of analogues:

N-Aryl Derivatives : Synthesized by reacting succinimide with aryl halides or through the condensation of succinic anhydride with anilines. researchgate.netnih.gov

Long-Chain Alkyl Derivatives : N-alkylation using long-chain alkyl halides, such as 4-bromobutane, is used to introduce flexible linkers, which is a common tactic in drug design. researchgate.net

Complex Substituents : This approach allows for the introduction of more complex fragments, such as attaching other heterocyclic systems to the succinimide nitrogen to create hybrid molecules. tandfonline.com

Introducing substituents onto the carbon framework (C-3 and C-4 positions) of the pyrrolidine-2,5-dione ring allows for extensive structural diversification and exploration of structure-activity relationships. nih.gov

Prominent methodologies include:

Starting from Substituted Precursors : The most direct way to achieve a substituted ring is to begin the synthesis with a substituted succinic acid or succinic anhydride derivative.

Michael Additions to Maleimides : As previously discussed, the conjugate addition of nucleophiles to maleimides is a primary route to C-3 substituted succinimides. nih.govnih.gov

Halogenation : The ring can be directly halogenated. For instance, reacting maleic anhydride with aromatic amines followed by treatment with thionyl chloride (SOCl₂) can yield 3-chloro-1-aryl-pyrrolidine-2,5-diones. researchgate.net

Multi-component Reactions : Environmentally friendly and efficient multi-component reactions have been designed to produce polysubstituted pyrrolidine-2,5-diones in a single step. For example, a three-component reaction between an aldehyde, an amine, and an ester of acylpyruvic acid can introduce substituents at the C-4 and C-5 positions, as well as on the nitrogen. beilstein-journals.org

These functionalization strategies provide a robust toolbox for chemists to tailor the structure of pyrrolidine-2,5-dione analogues for various applications. nih.gov

Stereoselective Synthesis of Pyrrolidine-2,5-dione Derivatives

Achieving stereocontrol in the synthesis of substituted pyrrolidine-2,5-diones is crucial for accessing specific enantiomers or diastereomers, which often exhibit distinct biological activities. While the direct stereoselective synthesis of this compound is not extensively detailed in the literature, several general strategies for the asymmetric synthesis of chiral pyrrolidine-2,5-dione derivatives can be applied. These methods often focus on creating stereocenters on the pyrrolidine ring itself.

Catalytic Asymmetric Synthesis: One prominent approach involves the catalytic asymmetric synthesis of chiral succinimides. For instance, a general and efficient method for accessing 3,4-disubstituted succinimides has been reported through a dynamic kinetic resolution involving a Rh-catalyzed asymmetric transfer hydrogenation. nih.gov This method allows for the stereodivergent synthesis of chiral succinimides, providing access to various stereoisomers. nih.gov

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered rings with high stereocontrol. The reaction between a chiral nitrone and N-substituted maleimides can afford enantiopure spiro-fused pyrrolidine-2,5-dione derivatives with high enantio- and diastereoselectivity. eurjchem.com Similarly, diastereoselective and enantioselective 1,3-dipolar cycloadditions of azomethine ylides with alkenes can generate up to four stereogenic centers simultaneously, leading to densely substituted pyrrolidines. nih.govrsc.org The use of chiral auxiliaries on the dipolarophile can also effectively control the stereochemical outcome. wikipedia.org

Radical Cyclization: A highly enantioselective synthesis of trans-2,5-disubstituted pyrrolidine derivatives can be achieved through intramolecular radical cyclization. wikipedia.org This method provides a pathway to C₂-symmetrical pyrrolidine derivatives from acyclic precursors.

Use of Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a reaction. eurjchem.com Oxazolidinones, for example, are widely used as chiral auxiliaries in asymmetric synthesis. eurjchem.com In the context of pyrrolidine synthesis, a chiral coupling partner can lead to diastereo- and enantiomerically pure pyrrolidines after the removal of the auxiliary. wikipedia.org

Table 1: Methodologies for Stereoselective Synthesis of Pyrrolidine-2,5-dione Derivatives

Methodology Key Features Stereocontrol Example Application Reference(s)
Catalytic Asymmetric Synthesis Rh-catalyzed asymmetric transfer hydrogenation, dynamic kinetic resolution. High stereodivergence. Synthesis of 3,4-disubstituted succinimides. nih.gov
1,3-Dipolar Cycloaddition Reaction of chiral nitrones with N-substituted maleimides or azomethine ylides with alkenes. High enantio- and diastereoselectivity. Synthesis of enantiopure spiro-fused heterocycles and densely substituted pyrrolidines. eurjchem.comnih.govrsc.org
Radical Cyclization Intramolecular radical cyclization of Δ⁴,⁵-oxazolidin-2-one derivatives. High enantioselectivity for trans isomers. Synthesis of trans-5-substituted 2-hydroxymethylpyrrolidine derivatives. wikipedia.org
Chiral Auxiliaries Temporary incorporation of a chiral group (e.g., oxazolidinone) to direct stereoselectivity. High diastereo- and enantioselectivity. Reductive [3+2] cycloaddition with chiral coupling partners. wikipedia.orgeurjchem.com

Chemical Transformations and Applications of the Propynyl (B12738560) Group

The terminal alkyne functionality in this compound is a versatile handle for a variety of chemical transformations, significantly expanding its utility in the synthesis of more complex molecules.

Click Chemistry Applications (e.g., 1,2,3-Triazole Formation)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgyoutube.comnih.gov The propargyl group of this compound serves as an excellent substrate for this reaction, allowing for its conjugation to a wide array of azide-containing molecules under mild conditions. broadpharm.com

The reaction typically proceeds in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. arkat-usa.org This methodology has been widely used to link molecules, including biomolecules, due to its high yield, selectivity, and tolerance of various functional groups. nih.govarkat-usa.org The resulting triazole ring is stable and can act as a rigid linker in the design of new chemical entities. nih.gov For instance, the synthesis of 1,2,3-triazole derivatives from propargyl esters and azides has been shown to exclusively produce the 1,4-isomer in the presence of a copper catalyst. eurjchem.comeurjchem.com

Table 2: Examples of 1,2,3-Triazole Formation via Click Chemistry

Alkyne Substrate Azide (B81097) Substrate Catalyst System Product Type Reference(s)
Propargyl esters of carboxylic acids p-Azidobenzoic acid Copper(I) iodide 4-(4-((acyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid derivatives eurjchem.comeurjchem.com
Acetylenic triazole compounds Chlorobenzyl azide Copper sulfate (B86663) / Ascorbic acid 1,4-Disubstituted-1,2,3-triazoles arkat-usa.org
Propargyl-NHS ester Azide-containing biomolecules Copper catalyst Stable triazole-linked conjugates sigmaaldrich.com
Terminal alkynes N-Sulfonyl azides Copper catalyst 1-Sulfonyl-1,2,3-triazoles organic-chemistry.org

Other Propynyl Group Reactivity

Beyond click chemistry, the terminal alkyne of this compound can participate in a range of other important chemical transformations.

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful method for forming carbon-carbon bonds and can be used to attach various aryl or vinyl groups to the propargyl moiety of the succinimide derivative. nih.gov The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orgnih.gov

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. Terminal alkynes can participate in Mannich-type reactions with an aldehyde and a primary or secondary amine, typically catalyzed by a copper salt, to produce propargylamines. researchgate.net This provides a route to introduce an aminomethyl group adjacent to the alkyne.

Alkylation: The terminal proton of the propargyl group is weakly acidic and can be deprotonated by a strong base, such as sodium amide, to form an acetylide anion. youtube.com This nucleophilic acetylide can then react with various electrophiles, such as alkyl halides, in an alkylation reaction to extend the carbon chain. youtube.com

Reactions with Cysteine Nucleophiles: Interestingly, terminal alkynes, which are generally considered inert under physiological conditions, have been shown to react selectively with the active-site cysteine residues of certain enzymes, such as deubiquitinating enzymes. nih.gov This reaction results in the formation of a quaternary vinyl thioether, highlighting a potential application in the development of enzyme inhibitors. nih.gov

Table 3: Other Reactions of the Propynyl Group

Reaction Type Reagents Key Features Product Type Reference(s)
Sonogashira Coupling Aryl/Vinyl Halide, Palladium Catalyst, Copper(I) Co-catalyst, Amine Base Forms C(sp)-C(sp²) bonds. Aryl/Vinyl-substituted alkynes wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov
Mannich Reaction Aldehyde, Amine, Copper Catalyst Aminoalkylation of the terminal alkyne. Propargylamines researchgate.net
Alkylation Strong Base (e.g., NaNH₂), Alkyl Halide Forms a new C-C bond at the terminal alkyne position. Internal alkynes youtube.com
Reaction with Cysteine Active-site cysteine in enzymes Forms a covalent bond under physiological conditions. Quaternary vinyl thioether nih.gov

Chemical Reactivity and Mechanistic Elucidation of 1 Prop 2 Yn 1 Yl Pyrrolidine 2,5 Dione

Reactivity of the Pyrrolidine-2,5-dione Ring System

The pyrrolidine-2,5-dione moiety, a cyclic imide, exhibits a range of reactive behaviors, primarily centered around the electrophilicity of its carbonyl carbons and the potential for ring-opening reactions.

The carbonyl groups of the succinimide (B58015) ring are susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to many of the transformations involving this heterocyclic system. The addition of a nucleophile to one of the carbonyl carbons leads to a tetrahedral intermediate. libretexts.orgyoutube.com The stability and subsequent reaction pathway of this intermediate depend on the nature of the nucleophile and the reaction conditions. For instance, strong, irreversible nucleophiles like Grignard reagents or organolithium compounds can add to the carbonyl group. youtube.comyoutube.com

The pyrrolidine-2,5-dione ring can undergo ring-opening reactions under various conditions. clockss.org Hydrolysis, facilitated by acidic or basic conditions, can lead to the cleavage of the imide bonds. nih.gov The presence of a strong nucleophile, such as an amine, can also induce ring-opening, often with high selectivity for the nitrogen nucleophile over oxygen nucleophiles. clockss.org The susceptibility of the succinimide ring to open is a critical consideration in the design of synthetic routes and has been studied in the context of antibody-drug conjugates where the linker contains a succinimide moiety. nih.gov

The methylene (B1212753) groups of the pyrrolidine-2,5-dione ring can also participate in reactions. For example, in the Paal-Knorr synthesis of pyrroles, a 1,4-dicarbonyl compound condenses with a primary amine to form a pyrrole (B145914) ring. organic-chemistry.orgwikipedia.orgrgmcet.edu.in While 1-(prop-2-yn-1-yl)pyrrolidine-2,5-dione itself is not a 1,4-dicarbonyl, this classic reaction highlights the general reactivity patterns of related dicarbonyl systems.

Reactivity of the N-Linked Propynyl (B12738560) Side Chain

The N-linked propynyl side chain is a highly versatile functional group, primarily due to the presence of the terminal alkyne. This functionality allows this compound to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most significant reactions of the terminal alkyne is the Sonogashira coupling . This palladium- and copper-cocatalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides. wikipedia.orgrgmcet.edu.inrsc.org This reaction is known for its mild conditions and broad substrate scope, making it a valuable tool for creating more complex molecules. rsc.org

The terminal alkyne is also a key participant in cycloaddition reactions . The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. scripps.edulibretexts.org Ruthenium catalysts can be employed to achieve the alternative 1,5-regioisomer. libretexts.org These reactions are prized for their reliability and biocompatibility.

Another important cycloaddition is the Pauson-Khand reaction , a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form an α,β-cyclopentenone. wikipedia.orguwindsor.caorganic-chemistry.org This reaction is a powerful method for constructing five-membered rings. The intramolecular version of this reaction is particularly useful for synthesizing bicyclic systems. wikipedia.org

Mechanistic Investigations of Synthetic Transformations

The mechanisms of the reactions involving this compound are generally well-understood from studies of related systems.

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. wikipedia.org Subsequent attack of the amine on the second carbonyl group forms a dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org

The Pauson-Khand reaction mechanism is thought to begin with the formation of a cobalt-alkyne complex. wikipedia.orguwindsor.ca This is followed by the coordination of the alkene and a series of insertion reactions involving the alkene and carbon monoxide. The final step is a reductive elimination that releases the cyclopentenone product. wikipedia.org The use of additives like N-oxides can facilitate the reaction by promoting the dissociation of a CO ligand from the cobalt center. wikipedia.org

Thermal decomposition studies on related heterocyclic structures, such as poly(succinimide), indicate that degradation often occurs in multiple stages, with the potential for ring-opening and scission of C-C and C-N bonds at elevated temperatures. researchgate.net The specific decomposition pathway for this compound would depend on the conditions, but an understanding of the thermal stability of the succinimide ring is crucial for its application in high-temperature reactions. researchgate.netmdpi.commdpi.comnih.gov

Pharmacological and Biological Activities of 1 Prop 2 Yn 1 Yl Pyrrolidine 2,5 Dione Derivatives

Anticancer Activity

Derivatives of pyrrolidine-2,5-dione have demonstrated significant potential as anticancer agents. researchgate.netnih.gov The versatility of this scaffold allows for the synthesis of hybrid molecules that exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.net

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (e.g., HT29, MCF7, K562)

A number of studies have reported the in vitro anticancer activity of pyrrolidine-2,5-dione derivatives against a panel of human cancer cell lines. For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown noteworthy cytotoxic effects against human breast adenocarcinoma (MCF7), colorectal adenocarcinoma (HT29), and chronic myelogenous leukemia (K562) cells. researchgate.netresearchgate.net

One particular pyrazoline-substituted derivative, identified as compound S2, exhibited potent antiproliferative activity with IC₅₀ values of 0.78 µM against MCF7 cells, 0.92 µM against HT29 cells, and 47.25 µM against K562 cells. researchgate.net Other derivatives within the same series also displayed nanomolar activity against the MCF7 cell line. researchgate.net Similarly, novel succinimide-maleimide derivatives have been synthesized and evaluated for their anticancer properties. uobasrah.edu.iq Among these, compounds 5i and 5l showed high potential against MCF-7 breast cancer cells, with IC₅₀ values of 1.496 µM and 1.831 µM, respectively, which were lower than the positive control, cisplatin (B142131) (IC₅₀ value of 3.653 µM). uobasrah.edu.iq

Furthermore, pyrrolidinedione–thiazolidinone hybrids have been investigated for their cytotoxic effects. nih.gov Three such compounds, Les-6287, Les-6294, and Les-6328, were shown to inhibit the viability of various breast cancer cell lines, though they displayed lower cytotoxicity towards normal breast cells (MCF-10A). nih.gov

Table 1: In Vitro Cytotoxicity of Pyrrolidine-2,5-dione Derivatives

Compound Cell Line IC₅₀ (µM) Reference
S2 MCF7 0.78 ± 0.01 researchgate.net
HT29 0.92 ± 0.15 researchgate.net
K562 47.25 ± 1.24 researchgate.net
5i MCF7 1.496 uobasrah.edu.iq
5l MCF7 1.831 uobasrah.edu.iq
Cisplatin MCF7 3.653 uobasrah.edu.iq

In Vivo Antitumor Efficacy Studies and Tumor Regression

The promising in vitro results of some pyrrolidine-2,5-dione derivatives have led to their evaluation in in vivo models of cancer. The pyrazoline-substituted derivative S2, which demonstrated excellent in vitro cytotoxicity, was further assessed for its antitumor effects in a HT29 xenograft nude mice model. researchgate.net This in vivo study revealed that compound S2 exhibited significant tumor regression. researchgate.net The promising results from this animal model underscore the potential of this class of compounds as effective antitumor agents. researchgate.net

Mechanisms of Anticancer Action (e.g., Kinase Inhibition, Apoptosis Induction, Cell Cycle Arrest, IDO1 Inhibition)

The anticancer effects of pyrrolidine-2,5-dione derivatives are mediated through various mechanisms of action. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. For example, the pyrazoline-substituted derivative S2 was found to induce apoptosis by decreasing the level of the anti-apoptotic protein Bcl-2. researchgate.net Further analysis of this compound revealed its ability to disrupt the cell cycle, leading to an increased population of cells in the G0/G1 phase and a decreased population in the G2/M phase. researchgate.net

Other studies have also pointed to apoptosis as a primary mechanism. The succinimide-maleimide derivatives 5i and 5l were evaluated for their ability to induce apoptosis using EB/AO staining, and the results confirmed their potential anticancer activity against MCF-7 cells. uobasrah.edu.iq

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) is another potential mechanism of anticancer action. nih.gov IDO1 is an enzyme that plays a crucial role in tumor immune escape by catalyzing the degradation of the essential amino acid L-tryptophan. nih.govnih.gov By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, leading to enhanced anti-tumor immune responses. nih.gov While direct inhibition of IDO1 by 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione derivatives is an area for further investigation, the broader class of pyrrolidine-containing compounds has been explored for this therapeutic target.

Antidiabetic Activity

In addition to their anticancer properties, derivatives of pyrrolidine-2,5-dione have emerged as promising candidates for the management of diabetes. researchgate.netnih.gov Their mechanism of action in this context often involves the inhibition of key enzymes involved in carbohydrate metabolism and glucose homeostasis. researchgate.netnih.gov

Enzyme Inhibition (e.g., α-Glucosidase, Dipeptidyl Peptidase-4 (DPP-4))

α-Glucosidase is a key enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.gov Several pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov While some derivatives showed moderate to poor inhibition, one compound, 11o, emerged as a good inhibitor with an IC₅₀ value of 28.3 ± 0.28 µM. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is another important therapeutic target for type 2 diabetes. researchgate.netsemanticscholar.org DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for enhancing insulin (B600854) secretion and suppressing glucagon (B607659) release. semanticscholar.org By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. semanticscholar.org Pyrrolidine-1-sulfonamide derivatives have been investigated as DPP-IV inhibitors, with some compounds showing inhibitory efficacy comparable to the standard drug, Vildagliptin. semanticscholar.orgresearchgate.net For instance, the B-XI derivative of pyrrolidine (B122466) sulfonamide demonstrated an IC₅₀ of 11.32 ± 1.59 µM. semanticscholar.org

Table 2: Enzyme Inhibition by Pyrrolidine-2,5-dione Derivatives

Compound Enzyme IC₅₀ (µM) Reference
11o α-Glucosidase 28.3 ± 0.28 nih.gov
B-XI DPP-IV 11.32 ± 1.59 semanticscholar.org

In Vitro and In Vivo Evaluations of Antidiabetic Potential

The antidiabetic potential of pyrrolidine-2,5-dione derivatives has been assessed in both in vitro and in vivo settings. In vitro studies have focused on quantifying the inhibitory activity against target enzymes like α-glucosidase and DPP-4, as detailed above. nih.govsemanticscholar.org

Following promising in vitro results, selected compounds have been advanced to in vivo studies to evaluate their hypoglycemic effects. For example, compound 11o, an α-glucosidase inhibitor, was tested in an alloxan-induced diabetic mice model. nih.gov The results indicated that this compound exhibited a significant hypoglycemic effect when compared to a reference drug, demonstrating its potential for in vivo antidiabetic activity. nih.gov

Anti-inflammatory Activity

Derivatives of pyrrolidine-2,5-dione have been the focus of numerous studies aimed at identifying novel anti-inflammatory agents. nih.govebi.ac.uk The research has largely centered on their ability to inhibit key enzymes in the inflammatory cascade and their efficacy in both laboratory and living organism models.

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

A primary strategy in the development of anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com Certain pyrrolidine-2,5-dione derivatives have demonstrated notable inhibitory activity against these enzymes.

In one study, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their in vitro anti-inflammatory potential. nih.gov The investigation found that several compounds, particularly the 13a-e series, exhibited potent inhibition of COX-2 and 5-LOX. nih.gov Compound 13e was identified as the most potent and selective COX-2 inhibitor with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5. nih.govebi.ac.uk Similarly, other research highlighted a synthesized compound that showed marked inhibitory activity against both COX-2 and 5-LOX, with inhibition percentages of 78.08% and 71.66% respectively at a concentration of 1000 μg/mL. researchgate.net The dual inhibition of both COX and 5-LOX pathways is considered a valuable strategy for developing safer anti-inflammatory drugs. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrrolidine-2,5-dione Derivatives

Compound Target Enzyme IC₅₀ (µM) Source
13e COX-2 0.98 nih.govebi.ac.uk
Compound 44 COX-2 50.93 researchgate.net
Compound 44 COX-1 143 researchgate.net
Compound 44 5-LOX 20.87 researchgate.net
Compound 31 COX-2 68.60 researchgate.net
Compound 31 COX-1 185 researchgate.net
Compound 31 5-LOX 50.76 researchgate.net

Multitarget Anti-inflammatory Approaches

The contemporary paradigm in drug discovery is shifting from single-target agents to multitarget-directed ligands, which can offer improved efficacy and a better safety profile. nih.govebi.ac.uk Pyrrolidine-2,5-dione derivatives are being actively investigated within this framework. nih.govebi.ac.uk By simultaneously inhibiting multiple inflammatory mediators like COX-1, COX-2, and 5-LOX, these compounds can provide a broader spectrum of anti-inflammatory action. nih.gov This approach is advantageous as it addresses the complex and interconnected nature of inflammatory pathways. nih.govebi.ac.uknih.gov The development of dual COX/5-LOX inhibitors is a key example of this strategy, aiming to create alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.gov

In Vitro and In Vivo Anti-inflammatory Investigations

The anti-inflammatory potential of pyrrolidine-2,5-dione derivatives has been substantiated through various in vitro and in vivo models. In vitro assays, beyond enzyme inhibition, have included albumin denaturation and anti-protease assays to confirm the anti-inflammatory capacity of these synthesized compounds. nih.govebi.ac.uk

Following promising in vitro results, select compounds have been advanced to in vivo testing. nih.gov The carrageenan-induced paw edema test in rats is a standard model for evaluating acute inflammation. nih.govresearchgate.net In this model, compounds 3b and 13e were investigated to ascertain their in vivo anti-inflammatory effects. nih.govebi.ac.uk Another study demonstrated that a tested compound exhibited 54.77% inhibition of paw edema at the highest dose. researchgate.net The potential mechanisms of action were further explored by examining the effects on various inflammatory mediators, including histamine, bradykinin, prostaglandins, and leukotrienes. nih.govebi.ac.uk

Antidepressant Activity

The pyrrolidine-2,5-dione scaffold is also a core component of compounds investigated for potential antidepressant properties. researchgate.net Research in this area has primarily focused on the interaction of these derivatives with key targets in the central nervous system, namely the serotonin (B10506) 5-HT₁ₐ receptor and the serotonin transporter (SERT). researchgate.netnih.gov

Serotonin Receptor (5-HT1A) Ligand Affinity

The 5-HT₁ₐ receptor is a well-established target for antidepressant medications. nih.govnih.govnih.gov Several series of pyrrolidine-2,5-dione derivatives have been synthesized and shown to possess a strong affinity for this receptor. researchgate.netnih.gov

In one study, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated, with many compounds proving to be potent 5-HT₁ₐ receptor ligands. researchgate.net Specifically, compounds 15, 18, 19, and 30 demonstrated significant affinity for the 5-HT₁ₐ receptor. researchgate.net Further in vivo tests indicated that these ligands possess properties characteristic of 5-HT₁ₐ receptor agonists. researchgate.net Another study on phenylpiperazine pyrrolidin-2-one derivatives found that compound EP-42 showed the strongest affinity for the 5-HT₁ₐ receptor with a Kᵢ value of 24.5 nM. nih.gov

Table 2: 5-HT₁ₐ Receptor Affinity for Pyrrolidine-2,5-dione Derivatives

Compound Receptor Affinity (Kᵢ, nM) Source
EP-42 24.5 nih.gov
Compound 11 128.0 nih.gov

Serotonin Transporter (SERT) Inhibition

Inhibition of the serotonin transporter (SERT) is a primary mechanism of action for many widely prescribed antidepressant drugs. nih.govnih.gov By blocking the reuptake of serotonin from the synaptic cleft, these inhibitors increase the availability of the neurotransmitter, enhancing serotonergic transmission. nih.gov

Research has explored 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives as dual-affinity ligands for both the 5-HT₁ₐ receptor and SERT. nih.govnih.gov A series of these derivatives linked with a 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole moiety were synthesized and evaluated for their ability to inhibit serotonin reuptake. nih.gov Compound 4f from this series emerged as a particularly promising candidate. nih.gov Another study focused on designing derivatives with a favorable three-methylene linker, which was found to be beneficial for SERT binding. nih.gov Among the tested compounds, compound 11 showed high affinity for SERT with a Kᵢ value of 9.2 nM, while compound 4 also exhibited a desirable binding profile. nih.gov

Table 3: SERT Affinity for Pyrrolidine-2,5-dione Derivatives

Compound Receptor Affinity (Kᵢ, nM) Source
Compound 11 9.2 nih.gov
Compound 4 47.0 nih.gov

In Vivo Functional Activity Studies

The therapeutic potential of pyrrolidine-2,5-dione derivatives has been substantiated through various in vivo studies, primarily demonstrating anti-inflammatory and anticonvulsant effects.

In a notable study, the anti-inflammatory potential of certain N-substituted pyrrolidine-2,5-dione derivatives was evaluated using a carrageenan-induced paw edema test in animal models. nih.govebi.ac.uk Compounds 3b and 13e were specifically investigated in these in vivo assays, which confirmed their anti-inflammatory activity. nih.gov The mechanism of action for these compounds was further explored by examining their interaction with inflammatory mediators such as histamine, bradykinin, prostaglandins, and leukotrienes. nih.govebi.ac.uk

Furthermore, the pyrrolidine-2,5-dione scaffold is a recognized framework in the development of anticonvulsant agents. nih.gov A library of 1,3-disubstituted pyrrolidine-2,5-diones was administered to mice and screened for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov The structure-activity relationship (SAR) analysis revealed that the activity was significantly influenced by the substituent at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov For instance, derivatives with a 3-benzhydryl or 3-isopropyl group showed strong protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov

Antimicrobial Activity

Pyrrolidine-2,5-dione derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govuobasrah.edu.iqresearchgate.net The activity of these compounds varies depending on their specific structural modifications and the target microorganisms. researchgate.netresearchgate.net

Derivatives of pyrrolidine-2,5-dione have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported moderate to low antibacterial activity for certain derivatives against a panel of bacteria. nih.govresearchgate.net For example, compounds fused with a dibenzobarrelene backbone displayed activity against the Gram-positive Staphylococcus aureus and the Gram-negative Vibrio cholera. nih.gov

Research focused specifically on Gram-negative bacteria has shown that certain pyrrolidine-2,5-dione derivatives can decrease the growth of Escherichia coli and Klebsiella pneumoniae. researchgate.netbohrium.com These findings suggest their potential as candidates for treating infections caused by these pathogens. researchgate.netbohrium.com Other studies have identified derivatives with potent effects against Enterococcus faecalis. uobasrah.edu.iq The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

CompoundBacterial StrainActivity (MIC, µg/mL)Reference
Compound 5Staphylococcus aureus32-128 nih.gov
Compound 5Vibrio cholera32-128 nih.gov
Compound 8Staphylococcus aureus16-64 researchgate.net
Compound 8Vibrio cholera16-64 researchgate.net
Compound 5bStaphylococcus aureus4 researchgate.net
Compound 5aEnterococcus faecalis0.25 µM uobasrah.edu.iq
Compound 5gEnterococcus faecalis0.25 µM uobasrah.edu.iq
Compounds 6-8Escherichia coliGrowth reduction noted bohrium.com
Compounds 6-8Klebsiella pneumoniaeGrowth reduction noted bohrium.com

The antifungal potential of this class of compounds has been evaluated against various yeast and fungal species. nih.gov Derivatives have demonstrated moderate to low activity against clinically relevant yeasts such as Candida albicans, Candida tropicalis, and Cryptococcus neoformans. nih.govresearchgate.net

In one study, derivatives fused to a dibenzobarrelene backbone showed MIC values ranging from 64 to 256 µg/mL against selected yeasts. researchgate.netresearchgate.net Other research has highlighted derivatives with potent activity against Candida albicans, with MIC values as low as 0.125 µM. uobasrah.edu.iq Additionally, novel pyrrolidine-2,4-dione (B1332186) derivatives have been specifically designed as antifungal agents, with one compound (4h ) showing a striking in vitro effect against the plant pathogen Rhizoctonia solani, with an EC₅₀ value of 0.39 µg/mL, superior to the commercial fungicide boscalid. rsc.org

CompoundFungal StrainActivity (MIC/EC₅₀, µg/mL)Reference
Compound 5Yeasts (unspecified)64-128 researchgate.net
Compound 8Yeasts (unspecified)64-256 researchgate.net
Compound 5aCandida albicans0.125 µM uobasrah.edu.iq
Compound 5gCandida albicans0.25 µM uobasrah.edu.iq
Compound 4hRhizoctonia solani0.39 (EC₅₀) rsc.org

While direct studies on the antiviral properties of this compound are not extensively documented, related heterocyclic structures have shown promise. Lipophilic derivatives of glycopeptide antibiotics, for example, have emerged as inhibitors of a diverse range of viruses. nih.gov Specifically, certain teicoplanin derivatives demonstrated strong, non-toxic activity against influenza virus and were also active against other viruses such as herpes simplex virus and coronavirus. nih.gov This suggests that the strategic modification of core scaffolds, potentially including pyrrolidine-diones, could yield compounds with significant antiviral applications. nih.gov

The search for new treatments against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains, has led to the investigation of various heterocyclic compounds. Pyrrolidine-2,5-dione derivatives have emerged as a promising class in this area. nih.gov

A series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives were synthesized and showed potent inhibitory activity against the Mtb H37Rv strain and MDR-Mtb strains. nih.gov Similarly, a series of pyrrolo[1,2-a]quinoline (B3350903) derivatives were evaluated for their anti-tubercular activity. mdpi.com Compound 4j from this series was identified as the most promising agent, with an MIC of 8 µg/mL against the H37Rv strain and 16 µg/mL against MDR strains of Mycobacterium tuberculosis. mdpi.com Computational studies suggested that a potential molecular target for these compounds is the DprE1 enzyme, which is crucial for the biosynthesis of the mycobacterial cell wall. mdpi.com

Compound Class/DerivativeMycobacterial StrainActivity (MIC, µg/mL)Reference
Pyrrolo[1,2-a]quinolines (general)M. tuberculosis H37Rv8-128 mdpi.com
Compound 4jM. tuberculosis H37Rv8 mdpi.com
Compound 4jMDR M. tuberculosis16 mdpi.com
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dionesM. tuberculosis H37Rv & MDRPromising activity noted nih.gov

Other Enzyme Inhibitory Activities

Beyond their antimicrobial and in vivo functional effects, pyrrolidine-2,5-dione derivatives are known to inhibit various enzymes implicated in a range of diseases.

Aromatase Inhibition: Derivatives featuring a 3-(prop-2-ynyl) group have been specifically investigated as potential inhibitors of the P450 aromatase enzyme, a key target in estrogen-dependent cancer therapy. nih.gov While these compounds did not demonstrate irreversible, time-dependent inhibition, several of the 3-(prop-2-ynyl) derivatives did exhibit reversible inhibitory activity against human placental P450 aromatase. nih.gov

α-Amylase and α-Glucosidase Inhibition: In the context of managing type-2 diabetes, pyrrolidine derivatives have been designed as inhibitors of α-amylase and α-glucosidase, enzymes that are critical for carbohydrate metabolism. nih.gov Derivatives 3a and 3g showed robust inhibition of α-amylase, while 3f and 3g were effective against α-glucosidase, with IC₅₀ values comparable to the reference drug metformin (B114582) in some cases. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Inhibition: Certain N-substituted pyrrolidine-2,5-dione derivatives have been identified as dual inhibitors of COX and 5-LOX enzymes, which are key mediators of inflammation. nih.govebi.ac.uk Compound 13e emerged as a potent and selective inhibitor of COX-2, with an IC₅₀ value of 0.98 µM, making it a promising lead for developing anti-inflammatory drugs. nih.gov

Enoyl-ACP Reductase (InhA) Inhibition: In the field of antimycobacterial research, 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA). nih.gov This enzyme is a key component of the type II fatty acid biosynthesis pathway in mycobacteria, making it a validated target for anti-tubercular drugs. nih.gov

CompoundEnzyme TargetActivity (IC₅₀)Reference
3-(prop-2-ynyl) derivativesAromataseReversible activity observed nih.gov
Compound 3aα-Amylase36.32 µg/mL nih.gov
Compound 3gα-Amylase26.24 µg/mL nih.gov
Compound 3fα-Glucosidase27.51 µg/mL nih.gov
Compound 3gα-Glucosidase18.04 µg/mL nih.gov
Compound 13eCOX-20.98 µM nih.govebi.ac.uk
3-(9H-fluoren-9-yl) derivativesInhA (Mycobacterium)Good activity displayed nih.gov

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. Research has been conducted on derivatives of pyrrolidine-2,5-dione for their potential to inhibit this enzyme. Specifically, 3-(prop-2-ynyl)pyrrolidine-2,5-diones have been synthesized and evaluated as potential aromatase inhibitors. nih.govoup.com These compounds were designed by modifying 3-(4'-Aminophenyl)pyrrolidine-2,5-dione, a known reversible aromatase inhibitor, to mimic a mechanism-based inactivator. nih.govoup.com

The synthesized 3-substituted 3-(prop-2-ynyl) pyrrolidine-2,5-diones and their N-alkyl derivatives were tested for their ability to inhibit human placental P450 aromatase. The studies revealed that these compounds did not cause irreversible, time-dependent inhibition of the enzyme. However, several of the 3-(prop-2-ynyl) compounds demonstrated reversible inhibitory activity. nih.govoup.com In a related study, 1-Alkyl-3-(4'aminophenyl)pyrrolidine-2,5-diones were found to be potent in vitro inhibitors of aromatase, with the 1-hexyl derivative (Ki = 62nM) being significantly more potent than the standard drug, aminoglutethimide. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is of great interest for cosmetic and medicinal applications related to hyperpigmentation. nih.gov A family of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives has been synthesized and shown to be potent inhibitors of mushroom tyrosinase. rsc.org

One derivative, in particular, compound 3f (HMP) , demonstrated significant inhibition of the L-DOPA oxidase activity of mushroom tyrosinase, with an inhibition of 83.87% at a 20 μM concentration. rsc.org Further studies established that HMP is a more potent inhibitor than kojic acid, a well-known tyrosinase inhibitor. rsc.org Kinetic analysis identified HMP as a competitive inhibitor. rsc.org The inhibitory effect was also confirmed in B16F10 melanoma cells, where HMP inhibited both melanin production and cellular tyrosinase activity, suggesting it may suppress melanin production by modulating tyrosinase. rsc.org

Table 1: Tyrosinase Inhibitory Activity of a Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivative

Compound Target Enzyme IC₅₀ (μM) Inhibition Type Ki (M)
HMP (3f) Mushroom Tyrosinase 2.23 ± 0.44 Competitive 4.24 x 10⁻⁷ (at 1.25 μM)
Kojic Acid (Reference) Mushroom Tyrosinase 20.99 ± 1.80 - -

Data sourced from a study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives. rsc.org

Human Carbonic Anhydrase I and II Inhibition

Human carbonic anhydrase (hCA) isoenzymes I and II are involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and epilepsy. researchgate.netresearchgate.net A series of 3-chloro-1-aryl pyrrolidine-2,5-dione derivatives have been synthesized and found to be potent inhibitors of both hCA I and hCA II. researchgate.net

These compounds demonstrated strong inhibitory activity, with Ki values in the low nanomolar range. researchgate.net The inhibition potency of these derivatives was found to be comparable to or even greater than that of acetazolamide, a standard carbonic anhydrase inhibitor. researchgate.net

Table 2: Inhibitory Activity of 3-Chloro-1-Aryl Pyrrolidine-2,5-dione Derivatives against hCA I and hCA II

Compound hCA I Ki (nM) hCA II Ki (nM)
Derivative Series 23.27 - 36.83 10.64 - 31.86

Data represents the range of inhibition constants (Ki) for the synthesized series of 3-chloro-1-aryl pyrrolidine-2,5-diones. researchgate.net

Hydroxymethylglutaryl-CoA Reductase (HMG-CoA Reductase) Inhibition

While research has been conducted on 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors, there is no direct evidence in the available literature to suggest that this compound or its close derivatives function as direct inhibitors of HMG-CoA reductase. nih.govnih.gov Studies have shown that certain 1H-pyrrole-2,5-dione derivatives can inhibit lipid accumulation in macrophages and suppress the formation of foam cells, which is relevant to atherosclerosis. nih.gov For instance, one compound from a synthesized series showed stronger in vitro cholesterol absorption inhibitory activity than ezetimibe. nih.gov However, this mechanism is distinct from the direct enzymatic inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Tyrosyl-DNA Phosphodiesterase (TDP1, TDP2) Inhibition

Tyrosyl-DNA phosphodiesterases (TDP1 and TDP2) are DNA repair enzymes that are considered promising targets for enhancing cancer therapies that use topoisomerase poisons. nih.govmdpi.comnih.gov While the pyrrolidine-2,5-dione scaffold is of interest in medicinal chemistry, current research on TDP1 and TDP2 inhibitors has primarily focused on other, though sometimes related, heterocyclic structures. For example, derivatives of thiazolidine-2,4-dione, which shares some structural similarities with pyrrolidine-2,5-dione, have been identified as TDP1 inhibitors, with some compounds showing IC50 values in the submicromolar range. mdpi.comresearchgate.net However, a direct investigation into the inhibitory activity of this compound derivatives against TDP1 or TDP2 has not been reported in the available literature.

Neuroprotective Effects

Derivatives of the pyrrolidine ring system have shown potential as neuroprotective agents. Studies on novel pyrrolidine-2-one derivatives demonstrated their effectiveness in treating behavioral and biochemical changes in models of cognitive impairment, suggesting they are promising candidates for diseases associated with cognitive deficits. These effects are linked to the reduction of oxidative stress and improvements in acetylcholinesterase activity.

More specifically, a pyrrolidine-2,5-dione derivative, compound KA-11 , has been identified as a promising broad-spectrum anticonvulsant. It has shown significant protective activity in various animal models of seizures. Importantly, KA-11 also demonstrated antiepileptogenic activity by delaying the progression of kindling in mice. One of its identified mechanisms of action is the inhibition of voltage-gated sodium currents.

Table 3: List of Mentioned Compounds

Compound Name Chemical Scaffold
This compound Pyrrolidine-2,5-dione
3-(4'-Aminophenyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione
1-Hexyl-3-(4'aminophenyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione
HMP (Hydroxybenzylidenyl pyrrolidine-2,5-dione derivative) Pyrrolidine-2,5-dione
3-Chloro-1-aryl pyrrolidine-2,5-dione Pyrrolidine-2,5-dione
KA-11 Pyrrolidine-2,5-dione
Aminoglutethimide -
Kojic Acid -
Acetazolamide -

Computational Chemistry and Molecular Modeling for 1 Prop 2 Yn 1 Yl Pyrrolidine 2,5 Dione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that govern a ligand's binding affinity and selectivity for a biological target.

In the context of 1-(prop-2-yn-1-yl)pyrrolidine-2,5-dione, docking simulations can elucidate how the molecule fits into the active site of various enzymes or receptors. The pyrrolidine-2,5-dione scaffold is a recognized pharmacophore found in numerous biologically active compounds. For instance, docking studies on related N-substituted pyrrolidine-2,5-dione derivatives have been performed to understand their anti-inflammatory effects by modeling their interactions with cyclooxygenase (COX) enzymes. These studies revealed that specific interactions with amino acid residues in the secondary pocket of COX-2 are responsible for their selectivity. Similarly, derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been docked into models of the 5-HT1A receptor and the serotonin (B10506) transporter (SERT) to confirm their potential as antidepressant agents.

A typical molecular docking study involving this compound would involve:

Obtaining the three-dimensional structures of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generating a low-energy 3D conformation of this compound.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the receptor's active site.

Scoring the resulting poses based on a scoring function that estimates the binding affinity, and analyzing the top-ranked poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking.

The propargyl group (prop-2-yn-1-yl) can participate in unique interactions, including hydrogen bonding (with the terminal alkyne hydrogen) and hydrophobic interactions. The carbonyl groups of the dione (B5365651) ring are potent hydrogen bond acceptors. These features are critical for determining the binding mode and affinity of the molecule to its biological targets.

Table 1: Representative Molecular Docking Studies on Pyrrolidine-2,5-dione Derivatives

Compound ClassBiological TargetKey Interactions ObservedReference
N-substituted pyrrolidine-2,5-dionesCyclooxygenase-2 (COX-2)Significant interactions with amino acid residues in the additional secondary pocket of the enzyme.
3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives5-HT1A Receptor & Serotonin Transporter (SERT)Binding modes consistent with observed biological affinities for the receptor and transporter.
Quinoxaline-Pyrazolidine-3,5-dione hybrid with a propargyl groupEpidermal Growth Factor Receptor (EGFR)Interactions within the EGFR tyrosine kinase domain, suggesting potential as an inhibitor.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for calculating a molecule's optimized geometry, vibrational frequencies, and a wide range of electronic properties.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its intrinsic properties.

Electronic Properties: DFT calculations are essential for understanding the distribution of electrons within the molecule. Key electronic properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, while the region around the alkyne proton may show positive potential.

Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution responds to an external electric field and are important for understanding intermolecular interactions.

Table 2: Representative DFT-Calculated Properties for Succinimide (B58015) Derivatives

Calculations are typically performed at a level of theory such as B3LYP/6-311++G(d,p). Values are illustrative based on related compounds.

PropertyDescriptionTypical Finding for Succinimide CoreReference
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Localized on the pyrrolidine (B122466) ring and carbonyl oxygen atoms.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Primarily localized on the C=O bonds.
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability.A relatively large gap indicates high kinetic stability.
Dipole Moment (μ)Measure of the overall polarity of the molecule.Non-zero value, indicating a polar molecule.
C=O Bond LengthDistance between carbon and oxygen atoms of the carbonyl groups.Approximately 1.21 Å.
N-C(O) Bond LengthDistance between the nitrogen and carbonyl carbon atoms.Approximately 1.36-1.38 Å.

In Silico Prediction of Pharmacokinetic Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. Performing these studies experimentally is time-consuming and expensive. In silico ADMET prediction provides a rapid, cost-effective method to screen compounds in the early stages of drug discovery, flagging those with potentially poor profiles.

For this compound, various computational models and web-based tools (e.g., SwissADME, pkCSM) can predict its drug-likeness and ADMET properties.

Key predicted parameters include:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight (MW < 500), lipophilicity (LogP < 5), hydrogen bond donors (HBD < 5), and hydrogen bond acceptors (HBA < 10). Compounds that adhere to these rules are more likely to have good oral bioavailability.

Absorption: Parameters such as water solubility (LogS), gastrointestinal (GI) absorption, and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed into the bloodstream.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. The ability to cross the BBB is crucial for drugs targeting the central nervous system.

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. The propargyl group, for example, is known to be a potential mechanism-based inhibitor of certain CYP enzymes.

Excretion: This involves predicting the clearance rate of the compound from the body.

Toxicity: Predictions can include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 3: Predicted In Silico Pharmacokinetic Profile for this compound

Values are predictions from computational models and serve as an initial assessment.

PropertyParameterPredicted Value/OutcomeSignificance
Drug-Likeness (Lipinski)Molecular Weight137.14 g/molCompliant (&lt;500)
XlogP-0.7Compliant (&lt;5)
Hydrogen Bond Donors0Compliant (&lt;5)
Hydrogen Bond Acceptors2Compliant (&lt;10)
PhysicochemicalTopological Polar Surface Area (TPSA)40.6 ŲSuggests good oral bioavailability and cell permeability.
Rotatable Bonds2Compliant (&lt;10), indicating good oral bioavailability.
AbsorptionGI AbsorptionHigh (Predicted)Likely to be well-absorbed from the gut.
DistributionBBB PermeantYes (Predicted)Potential to act on targets in the central nervous system.

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The calculated activation energies (the energy difference between the reactant and the TS) allow for the comparison of different possible reaction pathways, providing a rationale for observed product distributions, regioselectivity, and stereoselectivity.

For this compound, mechanistic studies can explore various transformations involving either the pyrrolidine-2,5-dione ring or the propargyl functional group.

Ring Formation/Modification: DFT calculations have been used to study the mechanism of pyrrolidine ring synthesis, such as through copper-catalyzed intramolecular C-H amination. These studies can clarify the role of the catalyst, the oxidation states of the metal involved, and the feasibility of proposed intermediates.

Reactions of the Alkyne: The propargyl group is highly versatile and can participate in numerous reactions, such as cycloadditions (e.g., the copper-catalyzed azide-alkyne cycloaddition or 'click' reaction), transition-metal-catalyzed coupling reactions, and additions across the triple bond. Computational studies can model these reactions to explain their outcomes. For example, DFT has been widely applied to understand the mechanism and regioselectivity of 1,3-dipolar cycloadditions involving alkynes. Such studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and explain why a particular regioisomer is formed preferentially.

A computational mechanistic study typically involves locating the geometries of all stationary points along a proposed reaction coordinate and calculating their relative energies. This provides a detailed, step-by-step picture of how chemical bonds are broken and formed, offering insights that are often inaccessible through experimental means alone.

Advanced Concepts and Applications in Medicinal Chemistry

Design of Multi-Target Directed Ligands (MTDLs) Featuring the Pyrrolidine-2,5-dione Scaffold

The development of Multi-Target Directed Ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases with multifactorial pathogenesis, such as neurodegenerative disorders and cancer. nih.gov The pyrrolidine-2,5-dione scaffold is a recognized pharmacophore found in compounds with a range of biological activities, including anticonvulsant and anti-inflammatory properties. ebi.ac.uk

The specific utility of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione in MTDL design lies in its N-propargyl group. This terminal alkyne serves as a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This highly efficient and specific reaction allows for the covalent linking of the pyrrolidine-2,5-dione scaffold to a second, distinct pharmacophore that has been functionalized with an azide (B81097) group.

The resulting hybrid molecule can thus interact with two or more biological targets simultaneously. For instance, the succinimide (B58015) moiety could be directed at one target, while the attached pharmacophore engages another. This approach has been successfully applied to create dual inhibitors. A study on multifunctional ligands for Alzheimer's disease involved the design of compounds with a propargyl moiety to target monoamine oxidase (MAO-B) and a carbamate (B1207046) moiety for cholinesterase inhibition, demonstrating the power of this molecular architecture. nih.gov

Table 1: Application of the Propargyl Group in MTDL Design

MTDL StrategyRole of Propargyl GroupSecond Pharmacophore (Example)Resulting Activity (Example)
Click Chemistry LinkageProvides a terminal alkyne for CuAAC reaction. rsc.orgAzide-functionalized rivastigmine (B141) analogue.Dual inhibition of MAO-B and Cholinesterases. nih.gov
Pharmacophore ElementThe propargylamine (B41283) structure itself is a known inhibitor of MAO-B. nih.govCarbamate moiety.Combined MAO-B and cholinesterase inhibition. nih.gov

Molecular Hybridization Strategies Involving Pyrrolidine-2,5-dione Derivatives

Molecular hybridization is a rational drug design approach that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. The goal is to create a new chemical entity with an improved affinity, selectivity, or efficacy profile, or to achieve a desired multi-target activity.

This compound is an ideal substrate for molecular hybridization for the same reasons it is useful in MTDL design: the presence of the propargyl group. This group allows for its facile conjugation with other molecules. For example, a research effort focused on creating multi-target-directed ligands for Alzheimer's disease synthesized N-propargyl hydroxamate derivatives of ferulic acid. nih.gov In this strategy, the N-propargylamide moiety was designed to inhibit monoamine oxidases, showcasing how this functional group can be integrated to form a novel hybrid molecule. nih.gov

Table 2: Research Findings in Molecular Hybridization

Hybrid Compound ClassSynthetic StrategyKey IntermediatesPotential Therapeutic Area
Ferulic Acid-Propargylamide HybridsAmidation reaction. nih.govFerulic acid derivatives, N-(prop-2-yn-1-yl)hydroxylamine. nih.govAlzheimer's Disease. nih.gov
Piperidine-Propargyl HybridsAlkylation of secondary amine with propargyl bromide. nih.govPhenethylpiperidine derivatives, Propargyl bromide. nih.govAlzheimer's Disease. nih.gov
Imidazopyridine-Triazole-Thalidomide HybridsCopper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgAlkyne-functionalized imidazopyridine, Azide-functionalized thalidomide (B1683933) precursor. rsc.orgAnticancer (TDP1 degradation). rsc.org

Integration into Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific target proteins from the cell. rsc.org They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome. rsc.org

The pyrrolidine-2,5-dione moiety is structurally related to the glutarimide (B196013) core of thalidomide and its analogues (known as immunomodulatory imide drugs or IMiDs). These IMiDs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govenamine.net Consequently, the succinimide ring of this compound can function as a CRBN-recruiting ligand.

In this context, this compound becomes a highly valuable building block for constructing PROTACs. The succinimide head binds to CRBN, while the propargyl tail provides a perfect attachment point for the linker. Using click chemistry, this alkyne can be efficiently connected to an azide-modified ligand for the target protein. This modular approach allows for the rapid synthesis of a library of PROTACs by varying the POI ligand and the linker length/composition to optimize degradation efficacy.

Table 3: Role of this compound in PROTAC Design

PROTAC ComponentFunctionProvided by this compound
E3 Ligase LigandRecruits the Cereblon (CRBN) E3 ligase. nih.govPyrrolidine-2,5-dione (succinimide) moiety.
Linker Attachment PointCovalently connects the E3 ligase ligand to the POI ligand. rsc.orgN-propargyl (prop-2-yn-1-yl) group.
Assembly ChemistryEfficiently joins the alkyne-bearing succinimide to an azide-bearing POI ligand.Copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org

Coordination Chemistry of Pyrrolidine-2,5-dione Ligands (e.g., metal complexes)

The pyrrolidine-2,5-dione ring system and the propargyl group both possess features that allow them to act as ligands in coordination chemistry, forming complexes with various metal ions. The study of such metal complexes is crucial as they can have applications in catalysis, materials science, and as metallodrugs.

The succinimide ring itself can coordinate to metal centers in several ways. Theoretical studies using Density Functional Theory (DFT) on succinimide and zinc(II) chloride suggest that coordination is unfavorable through the nitrogen atom but can occur through the carbonyl oxygen atoms. researchgate.net Experimental work has also shown the formation of platinum(II) complexes where a succinimide group is bound to the metal center. unc.edu

Therefore, this compound has the potential to be a bimodal ligand, coordinating to metal ions through either the oxygen atoms of the succinimide ring or the π-electrons of the alkyne group, or potentially both, leading to the formation of diverse and structurally interesting metal complexes.

Table 4: Potential Coordination Modes of this compound

Ligand MoietyPotential Coordination Site(s)Metal Ion Example(s)Resulting Complex Type (Example)
Pyrrolidine-2,5-dioneCarbonyl Oxygen atoms. researchgate.netZn(II), Pt(II). researchgate.netunc.eduMono-succinimide substituted Pt(II) complex. unc.edu
Propargyl groupπ-system of the alkyne. chemrxiv.orgCu(II), Fe, Ru. chemrxiv.orgacs.orgPseudo-octahedral Cu(II) complex with weak axial π-coordination. chemrxiv.org

Conclusion and Future Research Directions

Current Gaps and Unexplored Therapeutic Avenues for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

While the broader class of pyrrolidine-2,5-dione derivatives has been investigated for various biological activities, dedicated research on this compound is notably sparse. This represents a significant knowledge gap. The parent scaffold is known to exhibit anticonvulsant, anti-inflammatory, and tyrosinase inhibitory properties, suggesting that these are logical starting points for the investigation of this specific analog. nih.govnih.govresearchgate.netrsc.org

The primary unexplored avenues stem from the known activities of related structures. For instance, derivatives have shown promise as inhibitors of cyclooxygenases (COX-1/COX-2), lipoxygenase (LOX), and tumor necrosis factor-alpha (TNF-α), which are key targets in inflammatory diseases. nih.govnih.gov Furthermore, the pyrrolidine-2,5-dione core has been integrated into molecules targeting indoleamine 2,3-dioxygenase-1 (IDO1) for cancer therapy and serotonin (B10506) receptors (5-HT1A) and transporters (SERT) for antidepressant effects. google.comnih.gov The presence of the propargyl group also suggests potential activity against enzymes where this moiety can act as a covalent or non-covalent binder, a strategy yet to be explored for this compound. A significant opportunity lies in screening this compound against a panel of these known targets to establish a baseline biological activity profile.

Potential Therapeutic Target ClassSpecific Target ExampleRationale for Investigation
Anti-inflammatory Cyclooxygenase-2 (COX-2)Derivatives of the parent scaffold show selective COX-2 inhibition, a key mechanism for anti-inflammatory agents. nih.govebi.ac.uknih.gov
Tumor Necrosis Factor-alpha (TNF-α)Structure-based design has yielded pyrrolidine-2,5-diones that directly bind and inhibit TNF-α, a cytokine central to autoimmune diseases. nih.gov
Anticonvulsant Voltage-Gated Sodium/Calcium ChannelsThe pyrrolidine-2,5-dione scaffold is a recognized pharmacophore in anticonvulsant drug discovery, often interacting with ion channels in the CNS. nih.gov
Oncology Indoleamine 2,3-dioxygenase-1 (IDO1)Pyrrolidine-2,5-dione derivatives have been patented as potent IDO1 inhibitors, which is a key target in immuno-oncology. google.com
Dermatology/Cosmeceutical TyrosinaseHydroxybenzylidenyl pyrrolidine-2,5-dione derivatives are potent competitive inhibitors of tyrosinase, suggesting a role in regulating melanin (B1238610) production. rsc.org
Antidepressant Serotonin Transporter (SERT) & 5-HT1A ReceptorIndole-substituted pyrrolidine-2,5-diones have shown high affinity for both SERT and 5-HT1A receptors, indicating potential for treating depression. nih.gov

Emerging Synthetic Strategies for Enhanced Analog Diversity and Scalability

The future exploration of this compound hinges on the ability to generate a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies. Traditional synthetic routes, such as the reaction of maleic anhydride (B1165640) with a corresponding amine followed by cyclization, provide a foundation. researchgate.net However, emerging strategies offer greater efficiency, diversity, and scalability.

Multicomponent reactions (MCRs) are becoming a go-to method for preparing complex pyrrolidine (B122466) structures, offering a streamlined process to generate novel derivatives. researchgate.net Another powerful technique is the Michael addition of various nucleophiles to N-substituted maleimides. ebi.ac.uknih.gov For instance, the use of a self-assembled three-component system as an organocatalyst for the Michael addition of ketones to N-substituted maleimides has been reported to produce pyrrolidine-2,5-dione derivatives efficiently at room temperature. researchgate.net These modern methods can be adapted to introduce a wide range of substituents onto the pyrrolidine ring of this compound, allowing for fine-tuning of its physicochemical and pharmacological properties. The propargyl group itself serves as a synthetic handle for further modifications via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly generate a large array of triazole-containing derivatives.

Synthetic StrategyKey Reagents/ConditionsAdvantages
Michael Addition with Organocatalysis N-substituted maleimide (B117702), ketone, OtBU-l-threonine, DBU, room temperature. researchgate.netHigh efficiency, mild reaction conditions, generation of carbonyl derivatives. ebi.ac.uknih.gov
Ring-Opening and Cyclization Maleic anhydride, aromatic amine, followed by thionyl chloride (SOCl2) under reflux. researchgate.netA two-step process to generate N-aryl substituted pyrrolidine-2,5-diones.
Multicomponent Reactions (MCRs) Various starting materials in a one-pot reaction.Atom economy, reduced synthesis time, and rapid generation of molecular diversity. researchgate.net
Click Chemistry (Post-Modification) This compound, various azides, Copper(I) catalyst.High yield, regioselectivity, and ability to link the core scaffold to other pharmacophores or biomolecules.

Advancements in Computational Modeling for Rational Drug Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating drug discovery by minimizing the time and cost associated with experimental screening. mdpi.comresearchgate.net For this compound, CADD can be applied in several ways to guide its development.

Structure-based drug design (SBDD) can be employed when the three-dimensional structure of a potential target protein is known. emanresearch.orgnih.gov Molecular docking simulations can predict the preferred binding orientation and affinity of this compound and its designed analogs within the active site of targets like COX-2, TNF-α, or tyrosinase. rsc.orgebi.ac.uknih.gov These simulations provide insights into key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for potency and selectivity. mdpi.com

In the absence of a target's 3D structure, ligand-based drug design (LBDD) methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are valuable. emanresearch.org By analyzing a set of known active and inactive molecules, a pharmacophore model can be generated to define the essential structural features required for biological activity. mdpi.comemanresearch.org This model can then be used for virtual screening of large compound libraries to identify novel hits with the desired pyrrolidine-2,5-dione scaffold. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help prioritize analogs with favorable drug-like properties early in the design phase. ebi.ac.uknih.gov

Computational MethodDescriptionApplication for this compound
Molecular Docking Predicts the binding mode and affinity of a ligand to a macromolecular target's active site. mdpi.comTo screen the compound against various known targets (e.g., COX-2, TNF-α) and rationalize binding interactions to guide analog design. nih.govebi.ac.uk
Virtual Screening (VS) Computationally screens large libraries of compounds against a target to identify potential hits. nih.govTo identify new therapeutic targets for the pyrrolidine-2,5-dione scaffold or find novel derivatives with high predicted affinity.
Quantitative Structure-Activity Relationship (QSAR) Correlates variations in the chemical structure of compounds with their biological activity to build a predictive model. emanresearch.orgTo develop models that predict the potency of new analogs before synthesis, guiding the design of more effective compounds.
Pharmacophore Modeling Identifies the 3D arrangement of essential features a molecule must possess to exert a specific biological effect. emanresearch.orgTo create a model based on known active pyrrolidine-2,5-dione derivatives to guide the design of new analogs with improved activity.
ADMET Prediction Uses computational models to predict the pharmacokinetic and toxicity properties of a molecule.To filter out compounds with predicted poor drug-like properties early in the discovery pipeline, saving resources. ebi.ac.uknih.gov

Prospects for Translational Research and Clinical Development of Pyrrolidine-2,5-dione Derivatives

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical application. For the class of pyrrolidine-2,5-dione derivatives, the path forward involves a systematic progression through preclinical and clinical development stages. Based on the diverse biological activities reported, derivatives could be advanced for indications in inflammatory diseases, cancer, or neurological disorders. nih.govgoogle.comebi.ac.uk

The initial step in translational research will be rigorous in vivo testing of lead compounds, identified through the SAR and computational studies described above, in relevant animal models of disease (e.g., carrageenan-induced paw edema for inflammation or seizure models for epilepsy). nih.govebi.ac.uk These studies are crucial for establishing proof-of-concept and evaluating the efficacy of the compounds.

Successful lead compounds will then need to undergo formal preclinical development, including detailed pharmacokinetic profiling, safety pharmacology, and toxicology studies to ensure they are safe for human testing. The diversity of targets for this scaffold, from enzymes like COX and IDO1 to receptors like 5-HT1A, suggests that a multi-targeted approach might be a viable strategy, potentially leading to therapies with novel mechanisms of action. google.comnih.govebi.ac.uk While this compound itself is currently under-investigated, it represents a foundational structure from which a new generation of therapeutically valuable pyrrolidine-2,5-dione derivatives could emerge through focused and strategic research efforts.

Q & A

Q. What are the established synthetic routes for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or cyclization reactions. A common method is the reaction of pyrrolidine-2,5-dione with propargyl bromide in the presence of a base (e.g., K₂CO₃) and a solvent like THF or DMF under reflux . Optimization requires controlling temperature (60–80°C), solvent polarity, and stoichiometry. Microwave-assisted synthesis (e.g., 150°C for 20 hours in DMF) can enhance reaction efficiency and reduce side products . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the pyrrolidine-dione core and propargyl substitution (e.g., δ ~2.5 ppm for acetylenic protons) .
  • X-ray crystallography : For absolute configuration determination. SHELX software is widely used for structure refinement, particularly for resolving torsional angles and hydrogen bonding .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2100 cm⁻¹ (C≡C stretching) validate functional groups .

Q. How are preliminary biological activities of this compound assessed in academic research?

Initial screening involves:

  • In vitro assays : Cytotoxicity against cancer cell lines (e.g., MCF7, HT29) via MTT assays .
  • Enzyme inhibition : Testing against targets like acetylcholinesterase (AChE) or GABA transaminase using fluorometric assays .
  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial strains (e.g., Mycobacterium tuberculosis) .

Advanced Research Questions

Q. How do structural modifications of the pyrrolidine-2,5-dione scaffold influence its biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Propargyl group : Enhances reactivity for click chemistry or covalent binding to biological targets .
  • Substituent effects : Electron-withdrawing groups (e.g., halogens) at the aryl position improve anticonvulsant activity by modulating sodium channel interactions .
  • Ring size : Azetidine or piperazine hybrids (e.g., 1-(azetidin-3-yl) derivatives) increase selectivity for bacterial enzymes .

Q. What mechanistic insights explain its interaction with voltage-gated sodium channels (VGSCs) in neurological studies?

Electrophysiological patch-clamp assays show that the pyrrolidine-2,5-dione core stabilizes the inactivated state of VGSCs, reducing neuronal hyperexcitability. Molecular docking simulations suggest hydrogen bonding between the dione moiety and conserved residues (e.g., Phe1762) in the channel’s domain IV .

Q. How can contradictions in synthetic methodologies (e.g., solvent choice, catalyst efficiency) be resolved?

Comparative studies using design of experiments (DoE) or high-throughput screening assess variables like:

  • Solvent polarity : THF vs. DMF, where polar aprotic solvents improve propargyl bromide reactivity .
  • Catalysts : CuI in click chemistry vs. Pd/C in cross-coupling, with CuI offering higher yields (~80%) for triazole derivatives .

Q. What computational tools are employed to predict its pharmacokinetic and toxicity profiles?

  • ADMET prediction : Tools like SwissADME assess logP (~1.5) and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulates binding stability with targets (e.g., AChE) over 100-ns trajectories .

Q. Which in vivo models are appropriate for evaluating its therapeutic potential?

  • Rodent seizure models : Maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests for anticonvulsant efficacy .
  • Xenograft models : HT29 tumor-bearing mice to assess antitumor activity and pharmacokinetics (e.g., T½ = 4–6 hours) .

Q. Methodological Notes

  • Data Validation : Cross-reference NMR/X-ray data with CCDC databases (e.g., CCDC 1267/2646) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.